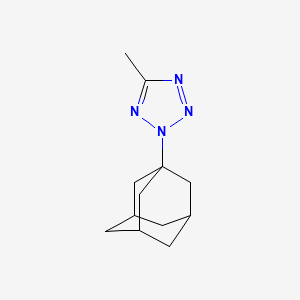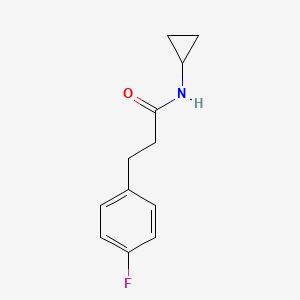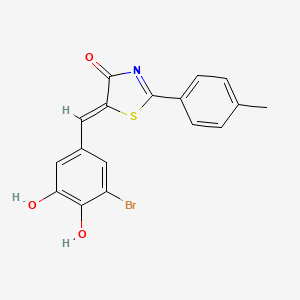![molecular formula C17H17BrN2O3 B5351551 4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5351551.png)
4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPH-715 and has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
作用机制
BPH-715 exerts its biological effects by inhibiting the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. BPH-715 inhibits PKC by binding to its regulatory domain, thereby preventing its activation.
Biochemical and Physiological Effects:
BPH-715 has been found to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. BPH-715 has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
BPH-715 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one of the limitations of BPH-715 is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of BPH-715. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of BPH-715. Another potential direction is the study of BPH-715 in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of BPH-715 in animal models of neurological disorders could provide valuable insights into its potential therapeutic applications in humans.
Conclusion:
In conclusion, BPH-715 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of BPH-715 involves the reaction of 4-bromo-1,2-phenylenediamine with 4-phenoxybutyric acid chloride in the presence of triethylamine. BPH-715 has been studied for its potential applications in cancer research, inflammation, and neurological disorders. BPH-715 exerts its biological effects by inhibiting the activity of PKC. BPH-715 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its poor solubility in water is a limitation. Several future directions for the study of BPH-715 include the development of more potent and selective PKC inhibitors, the study of BPH-715 in combination with other drugs, and the study of BPH-715 in animal models of neurological disorders.
合成方法
The synthesis of BPH-715 involves the reaction of 4-bromo-1,2-phenylenediamine with 4-phenoxybutyric acid chloride in the presence of triethylamine. The resulting compound is then reacted with N,N'-carbonyldiimidazole to obtain BPH-715.
科学研究应用
BPH-715 has been studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, BPH-715 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, BPH-715 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BPH-715 has been found to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-14-10-8-13(9-11-14)17(19)20-23-16(21)7-4-12-22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMFQSOIEXVSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-butyl-6-{3-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351491.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5351504.png)

![N-cyclopropyl-1'-[4-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351528.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5351537.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide](/img/structure/B5351566.png)
![methyl [5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5351575.png)
![4-methoxy-2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)